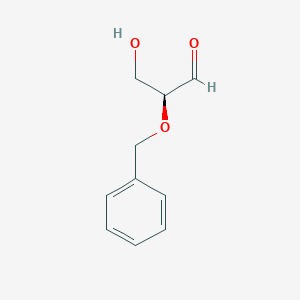

(S)-2-(Benzyloxy)-3-hydroxypropanal

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-hydroxy-2-phenylmethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNBRBUDLGGLQH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H](CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456130 | |

| Record name | (2S)-2-(Benzyloxy)-3-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129492-58-6 | |

| Record name | (2S)-2-(Benzyloxy)-3-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2 Benzyloxy 3 Hydroxypropanal and Analogous Chiral α Alkoxy β Hydroxy Aldehydes

Chemical Synthetic Routes

The chemical synthesis of (S)-2-(Benzyloxy)-3-hydroxypropanal and its analogs can be broadly categorized into several key approaches. These methods often involve the careful manipulation of functional groups and the strategic introduction of chirality to construct the target molecule with high stereochemical fidelity.

Multi-step Sequences from Accessible Precursors

One of the most common strategies for synthesizing this compound involves multi-step reaction sequences starting from readily available and often inexpensive chiral precursors. A prominent example is the use of D-mannitol. This approach leverages the inherent chirality of the starting material to establish the stereochemistry of the final product.

A typical synthetic sequence commencing from D-mannitol involves several key transformations:

Protection of Diols: The initial step often involves the protection of the 1,2- and 5,6-diol functionalities of D-mannitol. This is commonly achieved by forming acetals, for instance, using cyclohexanone (B45756) to yield 1,2:5,6-di-O-cyclohexylidene-D-mannitol. orgsyn.org

Oxidative Cleavage: The central 3,4-diol is then cleaved to generate two molecules of a protected glyceraldehyde derivative. Sodium periodate (B1199274) is a frequently used reagent for this oxidative cleavage. orgsyn.org This step effectively transforms the C6 backbone of mannitol (B672) into two C3 units with the desired stereochemistry.

Functional Group Manipulation: The resulting aldehyde can then be further manipulated. For instance, reduction of the aldehyde to an alcohol, followed by protection of the newly formed hydroxyl group and subsequent deprotection and re-oxidation of the other hydroxyl group, can lead to the desired α-alkoxy-β-hydroxy aldehyde.

Another accessible precursor for the synthesis of chiral α-hydroxy aldehydes is (S)-glycidol. The synthesis can proceed through the following steps:

Benzylation: The hydroxyl group of (S)-glycidol is protected by benzylation, typically using benzyl (B1604629) chloride in the presence of a base like sodium hydride.

Oxidation: The resulting epoxide can be opened, and the primary alcohol can be selectively oxidized to the corresponding aldehyde.

These multi-step sequences, while sometimes lengthy, provide a reliable and well-established route to chiral α-alkoxy-β-hydroxy aldehydes, including this compound. The commercial availability of chiral starting materials like D-mannitol and (S)-glycidol makes these routes practical for producing significant quantities of the target compounds.

Strategies Involving Stereoselective Hydroxyl Protection and Aldehyde Introduction

The synthesis of α-alkoxy-β-hydroxy aldehydes heavily relies on the strategic use of protecting groups to differentiate between multiple hydroxyl functionalities. Stereoselective protection allows for the selective modification of one hydroxyl group while leaving others intact for subsequent reactions.

Key aspects of these strategies include:

Regioselective Protection: In polyol systems, such as those derived from carbohydrates, the different hydroxyl groups exhibit varying reactivities. researchgate.net For instance, primary hydroxyl groups are generally more reactive towards sterically demanding protecting group reagents than secondary hydroxyl groups. This difference in reactivity can be exploited for selective protection.

Protecting Group Choice: The choice of protecting group is crucial and depends on the reaction conditions of subsequent steps. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS), benzyl ethers, and acetals. harvard.edu The stability of these groups under different conditions (acidic, basic, oxidative, reductive) allows for their selective removal at different stages of the synthesis.

Introduction of the Aldehyde: The aldehyde functionality is often introduced at a late stage of the synthesis. This can be achieved by the oxidation of a primary alcohol. A variety of oxidation reagents can be employed, with the choice depending on the sensitivity of other functional groups in the molecule. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation. Alternatively, the aldehyde can be unmasked from a protected form, such as a dithiane or an acetal (B89532), through hydrolysis. organic-chemistry.org

Advanced Chiral Induction Approaches

More advanced methods for the synthesis of chiral α-alkoxy-β-hydroxy aldehydes focus on creating the chiral centers during the synthetic sequence, rather than relying solely on a chiral starting material. These approaches often employ chiral catalysts or auxiliaries to induce stereoselectivity.

One-carbon homologation represents a powerful strategy for extending a carbon chain by a single atom, and it has been applied to the synthesis of α-alkoxy-β-hydroxy aldehydes. rsc.orgacs.org A notable approach involves the use of thiazoles as a masked aldehyde equivalent.

The thiazole-based synthesis typically involves the following steps:

Thiazole (B1198619) Formation: A suitable starting material is converted into a 2-substituted thiazole. The Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, is a common method for this transformation. youtube.com

Deprotonation and Alkylation: The proton at the C2 position of the thiazole ring is acidic and can be removed by a strong base to form a nucleophilic species. This nucleophile can then react with an electrophile, such as an alkyl halide.

Unmasking the Aldehyde: The thiazole ring can be cleaved under specific conditions to reveal the aldehyde functionality. This often involves N-methylation of the thiazole followed by reduction with a hydride reagent and subsequent hydrolysis.

This methodology allows for the construction of the aldehyde functionality while simultaneously introducing other desired substituents.

Another important one-carbon homologation strategy involves the reaction of aldehydes with trichloromethide, followed by treatment with a reducing agent like sodium borohydride (B1222165) under basic conditions to yield the homologated carboxylic acid. acs.org This can be adapted to produce aldehydes.

Asymmetric alkylation using chiral hydrazones, a method pioneered by Enders (SAMP/RAMP) and further developed by others, provides a powerful tool for the enantioselective synthesis of α-substituted aldehydes and ketones. acs.orgscilit.comnih.gov This strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction.

The general principle of this methodology is as follows:

Hydrazone Formation: The starting aldehyde or ketone is condensed with a chiral hydrazine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to form a chiral hydrazone.

Deprotonation: The chiral hydrazone is then deprotonated at the α-carbon using a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate.

Alkylation: The azaenolate is then reacted with an electrophile, such as an alkyl halide. The chiral auxiliary directs the approach of the electrophile, leading to the formation of the new carbon-carbon bond with high diastereoselectivity.

Cleavage of the Auxiliary: The chiral auxiliary is subsequently removed, usually by ozonolysis or acidic hydrolysis, to release the α-substituted aldehyde or ketone in high enantiomeric excess.

This method has been successfully applied to the synthesis of a wide range of chiral carbonyl compounds and can be adapted for the preparation of chiral α-alkoxy aldehydes.

The benzyl ether is a widely used protecting group for hydroxyl functions in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal by hydrogenolysis. wikipedia.orgorganic-chemistry.orgchem-station.com In the context of synthesizing this compound, the benzyloxy group is an integral part of the final molecule. However, in the synthesis of analogous compounds, benzyl and substituted benzyl ethers play a crucial role as temporary protecting groups.

Key features of benzyl ether protection strategies include:

Introduction: Benzyl ethers are typically introduced by reacting the alcohol with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH). commonorganicchemistry.com For substrates sensitive to strong bases, milder conditions using silver(I) oxide (Ag₂O) can be employed. organic-chemistry.org

Stability: Benzyl ethers are robust and tolerate many reagents used in organic synthesis, including strong bases, nucleophiles, and many oxidizing and reducing agents (excluding catalytic hydrogenation).

Cleavage: The most common method for deprotection is catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst (Pd/C). commonorganicchemistry.com This method is generally clean and high-yielding.

Substituted Benzyl Ethers: Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, offer alternative deprotection options. wikipedia.org The PMB group, for instance, can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), allowing for selective deprotection in the presence of a standard benzyl ether. wikipedia.orgorganic-chemistry.org This orthogonality is highly valuable in complex multi-step syntheses.

The strategic use of benzyl and substituted benzyl ethers allows for the differential protection of multiple hydroxyl groups, enabling the sequential and controlled manipulation of the molecule to build the desired chiral α-alkoxy-β-hydroxy aldehyde architecture.

Data Tables

Table 1: Common Precursors for this compound Synthesis

| Precursor | Key Advantages | Typical First Step |

| D-Mannitol | Readily available, inexpensive, multiple chiral centers | Protection of diols (e.g., acetal formation) orgsyn.org |

| (S)-Glycidol | Commercially available chiral epoxide | Benzylation of the hydroxyl group |

| L-Serine | Chiral amino acid | Nitrosation to form the corresponding hydroxy acid |

Table 2: Protecting Groups for Hydroxyl Functions in α-Alkoxy-β-Hydroxy Aldehyde Synthesis

| Protecting Group | Abbreviation | Common Introduction Reagent | Common Cleavage Condition |

| Benzyl | Bn | Benzyl bromide (BnBr) with NaH commonorganicchemistry.com | H₂, Pd/C (Hydrogenolysis) commonorganicchemistry.com |

| p-Methoxybenzyl | PMB | PMB-Cl with NaH | DDQ or CAN (Oxidative) wikipedia.orgorganic-chemistry.org |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl with imidazole | TBAF (Fluoride source) |

| Trityl | Tr | Trityl chloride (TrCl) with a base | Mild acid (e.g., TFA) or hydrogenolysis wikipedia.org |

Table 3: Reagents for the Introduction of the Aldehyde Functionality

| Method | Precursor Functional Group | Reagent(s) |

| Oxidation | Primary Alcohol | Swern (oxalyl chloride, DMSO, Et₃N), DMP, TEMPO |

| Ozonolysis | Alkene | O₃, then a reductive workup (e.g., Me₂S, PPh₃) |

| Hydrolysis | Acetal/Dithiane | Aqueous acid organic-chemistry.org |

| Reduction | Nitrile | Diisobutylaluminium hydride (DIBAL-H) mdpi.org |

Biocatalytic Synthesis Approaches

Biocatalysis offers a sophisticated and efficient avenue for the synthesis of complex chiral molecules. The inherent selectivity of enzymes allows for the production of specific stereoisomers, which is often challenging to achieve through conventional chemical synthesis.

Enzyme-Catalyzed Aldol (B89426) Additions utilizing Hydroxyaldehydes as Substrates

A key biocatalytic strategy for constructing the α-alkoxy-β-hydroxy aldehyde framework is the enzyme-catalyzed aldol addition. D-fructose-6-phosphate aldolase (B8822740) (FSA) and its engineered variants have proven to be particularly effective in this regard. These enzymes catalyze the addition of a donor molecule, such as dihydroxyacetone (DHA) or hydroxyacetone (B41140) (HA), to an aldehyde acceptor.

In one notable application, FSA was used to catalyze the aldol addition of DHA to 2-benzyloxyethanal, a close structural analog of the target compound's precursor. This reaction proceeded with high stereoselectivity, yielding the desired 1-deoxy-D-xylulose. acs.org The enzyme's ability to control the formation of new stereocenters is a significant advantage.

Engineered variants of FSA, such as FSA D6X, have expanded the scope of this reaction to include non-phosphorylated hydroxyaldehydes as acceptors. acs.org For instance, these variants can catalyze the aldol addition of various nucleophiles, including ethanal and simple ketones, to hydroxyaldehyde derivatives. acs.org This versatility allows for the synthesis of a range of rare and unusual sugar derivatives and related chiral building blocks. acs.org

The stereochemical outcome of these reactions is highly dependent on the precise orientation of the substrate within the enzyme's active site. acs.org While generally high, the diastereoselectivity can sometimes be influenced by factors such as the potential for epimerization of the α-carbon under the reaction conditions. acs.org However, in many cases, the enzymatic reaction is fully stereoselective.

A study utilizing two variants of D-fructose-6-phosphate aldolase, FSA A129S and FSA A129S/A165G, demonstrated the successful aldol addition of dihydroxyacetone to N-Cbz-3-aminopropanal. nih.gov Due to the poor water solubility of the aldehyde substrate, the reaction required the use of organic co-solvents, which were found to impact enzyme activity. nih.gov Despite this, the use of microreactors significantly enhanced the volumetric productivity compared to batch reactors. nih.gov

| Enzyme Variant | Donor | Acceptor | Key Findings |

| D-fructose-6-phosphate aldolase (FSA) | Dihydroxyacetone (DHA) | 2-Benzyloxyethanal | Fully stereoselective synthesis of 1-deoxy-D-xylulose. acs.org |

| FSA D6X Variants | Ethanal, Propanone, Cyclobutanone | Non-phosphorylated hydroxyaldehydes | Catalyzed aldol additions to produce rare sugar derivatives with high stereoselectivity (97:3 dr and >95% ee). acs.org |

| FSA A129S & FSA A129S/A165G | Dihydroxyacetone (DHA) | N-Cbz-3-aminopropanal | Reaction required co-solvents; microreactors showed over three-fold higher volume productivity than batch reactors. nih.gov |

Biotechnological Production from Renewable C1 and C2 Feedstocks

The sustainable production of chiral building blocks from renewable resources is a major goal in green chemistry. While direct synthesis of this compound from C1 and C2 feedstocks is not extensively documented, the principles of biotechnological production using such simple carbon sources are well-established for other valuable chemicals. These approaches typically involve engineered metabolic pathways in microorganisms to convert feedstocks like methanol (B129727) (C1) or ethanol (B145695) (C2) into more complex molecules. The aldolase-catalyzed reactions mentioned previously, which can utilize simple C2 donors like ethanal, demonstrate the potential for integrating C1 and C2 feedstock conversion pathways with the synthesis of chiral hydroxyaldehydes. acs.org

Mechanistic and Kinetic Aspects of Enzyme-Mediated Transformations

Understanding the mechanism and kinetics of enzyme-catalyzed reactions is crucial for process optimization. For aldolases like FSA, the catalytic cycle is believed to involve the formation of an enamine intermediate with a lysine (B10760008) residue in the active site. The stereoselectivity of the subsequent C-C bond formation is dictated by the specific interactions between this intermediate and the acceptor aldehyde within the confined space of the active site.

Kinetic studies of enzymes involved in similar transformations, such as hydroxylases, provide insights into the reaction steps. For example, detailed transient kinetics studies of p-hydroxyphenylacetate hydroxylase (HPAH) have elucidated the binding of substrates and cofactors, the formation of key intermediates like C(4a)-hydroperoxy-FMN, and the rates of individual steps. nih.gov This enzyme exhibits a preferential random order kinetic mechanism, where either the substrate or oxygen can bind first, but the preferred pathway involves oxygen binding to the enzyme-flavin complex before the aromatic substrate. nih.gov At high substrate concentrations, substrate inhibition can occur, forming a dead-end complex. nih.gov

In the context of peptide-catalyzed aldol additions, which share mechanistic similarities with enzyme catalysis, computational studies have been employed to model reaction cycles. mdpi.com These models suggest that the energy barriers of certain reaction steps can be significantly influenced by the catalyst structure and the reaction environment. mdpi.com

Kinetic analysis of thermolysin-catalyzed peptide synthesis in aqueous/organic biphasic systems has shown that the reaction can be described by a rapid-equilibrium random bireactant mechanism. elsevierpure.com The reverse hydrolysis reaction was found to be zero-order with respect to the product concentration. elsevierpure.com

| Enzyme/Catalyst System | Reaction Type | Mechanistic/Kinetic Insights |

| p-Hydroxyphenylacetate hydroxylase (HPAH) | Aromatic Hydroxylation | Preferential random order kinetic mechanism; formation of C(4a)-hydroperoxy-FMN intermediate; substrate inhibition at high concentrations. nih.gov |

| l-Hydroxyproline-Peptides | Aldol Addition | DFT calculations suggest an alternative reaction pathway involving an acetone (B3395972) self-adduct to explain observed stereoselectivities and conversions. mdpi.com |

| Thermolysin | Peptide Synthesis | Follows a rapid-equilibrium random bireactant mechanism in an aqueous/organic biphasic system. elsevierpure.com |

| 2-Hydroxybiphenyl 3-monooxygenase | Aromatic Hydroxylation | Binding of the substrate stimulates the rate of enzyme reduction by NADH by two orders of magnitude. capes.gov.br |

Scalable and Optimized Industrial Production Methodologies

The transition from laboratory-scale synthesis to industrial production requires robust and scalable methodologies. For biocatalytic processes, this involves optimizing reaction conditions, enzyme stability, and downstream processing.

The use of microreactors for the synthesis of an analog of the target compound demonstrates a significant step towards scalable production. nih.gov Microreactors offer advantages such as high surface-to-volume ratios, leading to enhanced mass and heat transfer. In the study involving FSA A129S and FSA A129S/A165G, the volumetric productivity in a microreactor with micromixers was found to be more than three times higher than in a conventional batch reactor. nih.gov This improvement is a key factor for the economic feasibility of industrial-scale production.

Furthermore, the study highlighted the importance of enzyme stability in the presence of organic co-solvents. nih.gov It was observed that enzymes were more stable at lower residence times in the microreactor, as this minimized their exposure to the denaturing effects of the solvent. nih.gov This finding is critical for designing continuous flow processes where enzyme longevity is paramount.

Optimization of enzyme concentration is another crucial parameter. By increasing the enzyme concentration, it was possible to achieve higher substrate conversion at lower residence times, further enhancing the efficiency of the process. nih.gov These principles of process intensification and optimization are central to developing viable industrial methodologies for the production of this compound and related chiral aldehydes.

Reactivity and Stereoselective Transformations of S 2 Benzyloxy 3 Hydroxypropanal

Fundamental Chemical Reactions of Aldehyde and Hydroxyl Functional Groups

The reactivity of (S)-2-(Benzyloxy)-3-hydroxypropanal is dictated by its aldehyde and primary hydroxyl functionalities. These groups can undergo a variety of transformations, allowing for the synthesis of a diverse array of more complex molecules.

Controlled Oxidation Reactions

The aldehyde and primary hydroxyl groups of this compound can be selectively oxidized to yield either the corresponding carboxylic acid or ketone, respectively. The choice of oxidant and reaction conditions is crucial for achieving the desired transformation. For instance, strong oxidizing agents will typically convert the aldehyde to a carboxylic acid, while milder, more selective reagents are required to oxidize the primary alcohol to an aldehyde or ketone without affecting the existing aldehyde. The selective oxidation of the primary hydroxyl group would yield the corresponding α-keto aldehyde.

Selective Reduction Reactions

The aldehyde group of this compound is readily susceptible to reduction to a primary alcohol. nih.gov This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com These reagents act as sources of hydride ions (H⁻), which nucleophilically attack the electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide intermediate yields the corresponding diol. The selectivity of these reductions is a key consideration, as conditions can be chosen to reduce the aldehyde without affecting other functional groups, such as the benzyloxy ether. Two common procedures for the selective synthesis of either substituted salicylaldehydes or the corresponding 2-hydroxylbenzyl alcohols involve the use of DIBAL-H or LAH, respectively. nih.gov

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus a prime target for nucleophilic attack. masterorganicchemistry.combyjus.com This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. byjus.comlibretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org A wide range of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates. youtube.comlibretexts.org The stereochemical outcome of this addition is of significant interest. Because the carbonyl group is planar, the nucleophile can attack from either face. In the case of a chiral aldehyde like this compound, the existing stereocenter at the α-position can influence the stereochemical course of the addition, leading to the preferential formation of one diastereomer over the other. This diastereoselectivity is often governed by factors such as steric hindrance and chelation control.

Stereoselective Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds with control over the stereochemistry is a cornerstone of modern organic synthesis. This compound is an excellent substrate for such reactions, particularly aldol-type condensations.

Aldol (B89426) Condensation Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds. In the context of this compound, the aldehyde functionality can react with an enolate or its equivalent to forge a new carbon-carbon bond.

The Mukaiyama aldol reaction is a Lewis acid-catalyzed variant of the aldol reaction that utilizes a silyl (B83357) enol ether as the enolate surrogate. tcichemicals.comwikipedia.org This reaction offers several advantages, including milder reaction conditions and the ability to control stereoselectivity. tcichemicals.com In reactions involving α-alkoxy aldehydes like this compound, the stereochemical outcome can often be rationalized and controlled through the principle of chelation. researchgate.netmsu.edu

Chelation Control: In the presence of a chelating Lewis acid, such as MgBr₂, SnCl₄, or TiCl₄, the Lewis acid can coordinate simultaneously to the carbonyl oxygen and the oxygen of the adjacent benzyloxy group of this compound. researchgate.net This coordination locks the aldehyde in a rigid, cyclic conformation. The incoming nucleophile, in this case, the silyl enol ether, will then preferentially attack the less sterically hindered face of the coordinated aldehyde. This chelation-controlled pathway typically leads to the formation of the syn-aldol adduct with high diastereoselectivity. researchgate.net

Non-Chelation Control: Conversely, when a non-chelating Lewis acid, such as BF₃·OEt₂, is employed, a different stereochemical outcome is observed. researchgate.net In this scenario, the Lewis acid coordinates only to the more basic carbonyl oxygen. The conformation of the aldehyde is then dictated by minimizing dipole-dipole interactions between the carbonyl group and the α-benzyloxy group, leading to an "open" or non-chelated transition state. Attack of the nucleophile on this conformation generally results in the preferential formation of the anti-aldol adduct. researchgate.net

The ability to switch between chelation and non-chelation control by simply changing the Lewis acid provides a powerful strategy for selectively synthesizing either the syn or anti diastereomer of the aldol product. researchgate.net

Below is a table summarizing the effect of the Lewis acid on the stereochemical outcome of the Mukaiyama aldol reaction with a generic silyl enol ether.

| Lewis Acid | Control Type | Predominant Product Diastereomer |

| MgBr₂ | Chelation | syn |

| SnCl₄ | Chelation | syn |

| TiCl₄ | Chelation | syn |

| BF₃·OEt₂ | Non-Chelation | anti |

Asymmetric Allylation Reactions

Asymmetric allylation reactions provide a powerful method for the stereoselective synthesis of homoallylic alcohols. The reaction of this compound with various allylating agents allows for the introduction of an allyl group with control over the newly formed stereocenters.

Chiral alkoxyallylboranes are effective reagents for the asymmetric allylboration of aldehydes. nih.gov The reaction proceeds through a well-defined cyclic transition state, allowing for a high degree of stereochemical prediction and control. The use of chiral ligands on the boron atom, such as those derived from chiral biphenols, can induce high enantioselectivity in the addition to achiral aldehydes. nih.gov When reacting with a chiral aldehyde like this compound, the stereochemical outcome is determined by the matched or mismatched pairing of the chirality of the aldehyde and the chiral allylborane. The inherent facial bias of the aldehyde, as predicted by the Felkin-Ahn model, will either be reinforced or opposed by the facial preference of the chiral reagent.

Allyltrichlorostannane is another reagent used for the allylation of aldehydes. The addition of allyltrichlorostannane to α-alkoxy aldehydes often proceeds with high diastereoselectivity. The stereochemical outcome is influenced by the potential for chelation between the Lewis acidic tin atom and the oxygen atoms of the aldehyde. This chelation can lock the conformation of the aldehyde, leading to a highly ordered transition state and excellent diastereofacial selectivity in the formation of the homoallylic alcohol. The resulting stereochemistry is often consistent with a Felkin-Ahn model where chelation plays a dominant role.

The stereochemical outcome of allylation reactions can be further controlled by introducing chirality into the nucleophile itself or by employing a chiral auxiliary. wikipedia.orgsigmaaldrich.comwikiwand.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.comwikiwand.com For instance, using an allylating agent that incorporates a chiral auxiliary can lead to high levels of diastereoselectivity, even with achiral aldehydes. wikipedia.org

When a chiral nucleophile reacts with a chiral aldehyde like this compound, this represents a case of double asymmetric induction. The inherent diastereofacial selectivity of the aldehyde and the chiral nucleophile can either be "matched," leading to very high diastereoselectivity, or "mismatched," resulting in lower selectivity. The vicinal chirality in the nucleophile, meaning a stereocenter adjacent to the reacting center, can exert a strong influence on the transition state geometry and, consequently, the diastereomeric ratio of the products. nih.gov

| Allylating Agent | Key Factor in Stereocontrol | Expected Outcome |

| Chiral Alkoxyallylboranes | Matched/mismatched pairing with the chiral aldehyde. nih.gov | High diastereoselectivity, dependent on the specific combination of chiralities. |

| Allyltrichlorostannane | Chelation control involving the tin atom and aldehyde's oxygen atoms. | High diastereoselectivity, often predictable by a chelation-controlled Felkin-Ahn model. |

| Allylating Agent with Chiral Auxiliary | The directing effect of the chiral auxiliary on the nucleophile's approach. wikipedia.orgsigmaaldrich.comwikiwand.com | High diastereoselectivity in the formation of the new stereocenters. |

Organocatalytic and Metal-Catalyzed Mannich Reactions

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. nih.gov In the context of this compound, this reaction would involve the aldehyde, an amine, and a suitable nucleophile. Both organocatalytic and metal-catalyzed versions of the Mannich reaction have been developed to achieve high stereoselectivity. nih.govmorressier.comrsc.orgnih.govmdpi.com

Organocatalytic Mannich reactions often employ chiral amines, such as proline and its derivatives, as catalysts. nih.govnih.gov These catalysts can form a chiral enamine with a ketone or a chiral iminium ion with an aldehyde, which then reacts with the other components in a stereocontrolled manner. The use of a chiral catalyst allows for the asymmetric synthesis of Mannich products, even from achiral starting materials. When this compound is used as the aldehyde component, the stereochemical outcome will be influenced by both the chiral catalyst and the inherent chirality of the aldehyde.

Metal-catalyzed Mannich reactions can utilize a variety of metal complexes as catalysts. These can function as Lewis acids to activate the imine component and control the geometry of the transition state. Chiral ligands on the metal center can induce high levels of enantioselectivity and diastereoselectivity. Copper(II) complexes, for example, have been used to catalyze oxidative Mannich reactions under mild conditions. morressier.com The reaction of this compound in a metal-catalyzed Mannich reaction would offer another avenue for the stereoselective synthesis of complex, nitrogen-containing molecules.

Asymmetric Reformatsky-Type Reactions

The Reformatsky reaction is a powerful carbon-carbon bond-forming method that involves the reaction of an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, in the presence of a metal such as zinc. byjus.com This reaction generates a β-hydroxy ester. byjus.comorganic-chemistry.org When a chiral aldehyde like this compound is used, the reaction can proceed with a high degree of stereoselectivity, leading to the formation of specific diastereomers. This is a type of substrate-controlled asymmetric reaction.

The presence of the benzyloxy group at the α-position to the aldehyde carbonyl in this compound significantly influences the stereochemical course of the reaction. The α-alkoxy group can coordinate to the zinc metal of the Reformatsky reagent (a zinc enolate), helping to organize the transition state. nih.gov This chelation-controlled model often leads to a rigid, cyclic transition state, which favors the attack of the enolate from one face of the aldehyde, resulting in high diastereoselectivity. nih.gov For instance, studies on similar chiral α-alkoxy aldehydes have shown that the coordination of the α-alkoxy group to the zinc atom in the enolate can lead to excellent diastereoselectivities, sometimes exceeding 90% de (diastereomeric excess). nih.gov

In a typical reaction, this compound would be treated with an α-bromo ester, such as ethyl bromoacetate, and activated zinc metal in an inert solvent like tetrahydrofuran (B95107) (THF). byjus.com The reaction leads to the formation of a new stereocenter at the carbon that was formerly the aldehyde carbonyl. The inherent chirality of the starting material directs the formation of the new stereocenter, leading predominantly to one of the two possible diastereomeric products. While zinc is the classic metal, other metals like samarium (using SmI₂), chromium, or indium can also be employed, sometimes offering improved yields or selectivities. beilstein-journals.orgwikipedia.org The use of SmI₂, for example, has been shown to be highly effective in mediating diastereoselective Reformatsky reactions with chiral aldehydes, affording products with high diastereoselectivity (>95% de) under mild conditions. beilstein-journals.org

Table 1: Hypothetical Asymmetric Reformatsky-Type Reaction

| Reactant | Reagent | Metal | Solvent | Expected Major Product | Stereochemical Outcome |

|---|---|---|---|---|---|

| This compound | Ethyl bromoacetate | Zn | THF | Ethyl (2R,3S)-3-(benzyloxy)-2,4-dihydroxybutanoate | High Diastereoselectivity (Chelation Control) |

| This compound | tert-Butyl bromoacetate | SmI₂ | THF | tert-Butyl (2R,3S)-3-(benzyloxy)-2,4-dihydroxybutanoate | Excellent Diastereoselectivity |

Transformations Involving the Benzyloxy Protecting Group

The benzyl (B1604629) (Bn) ether is a common and versatile protecting group for hydroxyl functions in organic synthesis due to its general stability across a wide range of reaction conditions. nih.gov However, its true utility lies in the variety of methods available for its selective removal. organic-chemistry.org

Selective Deprotection Methodologies (e.g., Hydrogenolysis, Oxidative Cleavage)

The removal of the benzyl group from this compound or its derivatives can be accomplished through several selective methods, most notably hydrogenolysis and oxidative cleavage.

Hydrogenolysis: This is the most common method for benzyl ether cleavage. youtube.com It involves the reduction of the ether using hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.comchemicalforums.com The reaction is usually carried out in a solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure of hydrogen. jk-sci.com The process is a hydrogenolysis because it cleaves the C-O bond with the addition of hydrogen. youtube.com This method is highly efficient and clean, yielding the deprotected alcohol and toluene (B28343) as the only byproduct. youtube.comjk-sci.com A key advantage is its mildness and high chemoselectivity; however, it is incompatible with other functional groups that are sensitive to reduction, such as alkenes, alkynes, or some nitrogen-containing groups. nih.gov Catalytic transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265) instead of H₂ gas, offers a safer and often equally effective alternative. jk-sci.comacsgcipr.org

Oxidative Cleavage: When hydrogenolysis is not feasible due to the presence of reducible functional groups, oxidative methods provide a powerful alternative. nih.gov Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave benzyl ethers. organic-chemistry.org This reaction is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes requiring photoirradiation to proceed efficiently. nih.govorganic-chemistry.org The reaction is thought to proceed via a hydride abstraction from the benzylic carbon. researchgate.net Other oxidative systems, such as those using oxoammonium salts (derived from TEMPO), can also cleave benzylic ethers to yield the corresponding alcohol and benzaldehyde. researchgate.net These methods are advantageous in complex molecules where multiple reducible groups must be preserved. nih.gov

Table 2: Comparison of Deprotection Methods for Benzyl Ethers

| Methodology | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C in EtOH or MeOH | Mild, high yield, clean byproducts (toluene). youtube.comjk-sci.com | Incompatible with reducible groups (alkenes, alkynes, azides). nih.gov |

| Catalytic Transfer Hydrogenation | 1,4-Cyclohexadiene or Ammonium Formate, Pd/C | Avoids use of H₂ gas, high selectivity. jk-sci.comacsgcipr.org | Still incompatible with most reducible groups. |

| Oxidative Cleavage (DDQ) | DDQ, CH₂Cl₂/H₂O, often with light | Tolerates hydrogenation-sensitive groups. nih.gov | Can be less selective; may require specific substitution (e.g., PMB) for high efficiency. organic-chemistry.org |

| Oxidative Cleavage (Oxoammonium Salt) | e.g., 4-acetamido-TEMPO tetrafluoroborate (B81430), wet MeCN | Mild, room temperature conditions. researchgate.net | The co-product is an aldehyde, which might be reactive. researchgate.net |

Strategies for Orthogonal Protection and Deprotection in Multi-step Synthesis

In the synthesis of complex molecules, such as oligosaccharides or polyketides, multiple hydroxyl groups often need to be distinguished. This requires an orthogonal protection strategy, where different protecting groups can be removed selectively under distinct reaction conditions without affecting the others. wikipedia.orgbham.ac.uk The benzyl ether in a molecule derived from this compound can be a key component of such a strategy. numberanalytics.com

For example, a synthetic intermediate could contain a benzyl ether, a silyl ether (like TBDMS or TIPS), and an acyl group (like an acetate or benzoate). These groups exhibit orthogonal stability:

Silyl ethers are labile under acidic conditions or with fluoride (B91410) ion sources (e.g., TBAF).

Acyl groups (esters) are typically removed by hydrolysis under basic conditions (e.g., NaOMe or LiOH).

Benzyl ethers are stable to both acidic and basic hydrolysis but are selectively cleaved by hydrogenolysis. wikipedia.org

This orthogonality allows for the sequential unmasking of different hydroxyl groups. bham.ac.uk A synthetic plan might involve removing a silyl group to perform a reaction at that position, then cleaving an ester at another site, all while the benzyl ether remains intact. The benzyl group is often reserved as a "robust" protecting group, removed in the final stages of a synthesis due to its stability. nih.gov Alternatively, its removal via oxidative methods allows for orthogonality with groups sensitive to reduction but stable to oxidation. nih.gov The strategic placement and removal of the benzyl group are therefore critical for the efficient construction of complex target molecules. rsc.org

Table 3: Example of an Orthogonal Protection Scheme

| Protecting Group | Typical Structure | Cleavage Condition | Stability |

|---|---|---|---|

| Benzyl (Bn) | -OBn | H₂/Pd/C (Hydrogenolysis) | Stable to acid, base, many oxidizing/reducing agents. wikipedia.org |

| tert-Butyldimethylsilyl (TBDMS) | -OTBDMS | F⁻ (TBAF) or H⁺ (AcOH) | Stable to base, hydrogenolysis. |

| Acetyl (Ac) | -OAc | Base (NaOMe) or Acid (HCl) | Stable to hydrogenolysis, mild acid/fluoride. |

Mechanistic Aspects of Benzyl Transfer and Cleavage Reactions

The mechanisms for cleaving benzyl ethers differ fundamentally depending on the chosen methodology.

Mechanism of Hydrogenolysis: The cleavage of a benzyl ether via catalytic hydrogenation on a palladium surface is a complex heterogeneous catalytic process. acsgcipr.org A widely accepted mechanism involves several steps:

Oxidative Addition: The C(benzyl)-O bond of the ether undergoes oxidative addition to the Pd(0) surface, forming a Pd(II) intermediate. jk-sci.com

Hydrogen Adsorption: Molecular hydrogen (H₂) is adsorbed onto the palladium surface and dissociates into active hydrogen atoms. chemicalforums.com

Hydrogen Transfer: The adsorbed hydrogen atoms are transferred to the Pd(II) complex. This step facilitates the release of the deprotected alcohol (R-OH). jk-sci.com

Reductive Elimination: The final step is the reductive elimination of toluene from the palladium surface, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. jk-sci.com The entire process results in the net cleavage of the carbon-oxygen bond by hydrogen. youtube.com

Mechanism of Oxidative Cleavage: Oxidative debenzylation can proceed through different pathways depending on the oxidant.

With DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone): The mechanism is believed to involve a single electron transfer (SET) from the electron-rich benzyl ether to DDQ, particularly when photochemically activated. nih.govorganic-chemistry.org This generates a radical cation intermediate. Alternatively, a formal hydride abstraction from the benzylic C-H bond can occur, forming a stabilized benzylic cation and the reduced hydroquinone (B1673460) form of DDQ. researchgate.net This cation is then captured by water in the reaction mixture to form a hemiacetal, which subsequently decomposes to the desired alcohol and benzaldehyde.

With Oxoammonium Salts: Reagents like 4-acetamido-TEMPO tetrafluoroborate act as powerful one-electron oxidants. The reaction likely involves a formal hydride abstraction from the benzylic carbon to the oxoammonium ion. researchgate.net This generates a benzylic cation, which, as with DDQ, is trapped by water to form a hemiacetal that breaks down to the alcohol and benzaldehyde. researchgate.net

Applications in the Synthesis of Complex Organic Molecules

Asymmetric Total Synthesis of Natural Products and their Analogs

The true power of (S)-2-(Benzyloxy)-3-hydroxypropanal is demonstrated in its application to the total synthesis of complex natural products. It serves as a key precursor to larger, more elaborate fragments that are ultimately incorporated into the final structures of biologically active molecules.

This compound is a fundamental building block for the synthesis of polypropionate and polyacetate structures, which are characteristic features of many polyketide natural products. nih.gov These natural products often exhibit significant antimicrobial and therapeutic potential. nih.gov The synthesis of complex polypropionate fragments, such as the C1-C9 segment of the potent anticancer agents, the bryostatins, relies on chiral precursors that can be derived from simple sugars. elsevierpure.com For instance, the synthesis of such fragments has been achieved starting from tetroses like L-Erythrulose. elsevierpure.com this compound, as a protected form of glyceraldehyde, is a direct precursor to these four-carbon sugars through well-established chain-extension methodologies like the Kiliani–Fischer synthesis, positioning it as a foundational starting material for these complex polyketide chains. acs.org

One of the most direct applications of this compound is its use as a precursor for more complex chiral polyhydroxylated aldehydes and aldehydo sugars. Its structure is essentially that of D-glyceraldehyde with the C2 hydroxyl group protected by a benzyl (B1604629) ether. nih.gov This protection allows for selective reactions at the aldehyde and terminal hydroxyl positions.

A classic example of its utility is in the Kiliani-Fischer synthesis, a method for elongating the carbon chain of an aldose. acs.org Starting with D-glyceraldehyde (the parent compound of this compound), reaction with cyanide adds a carbon atom to the aldehyde, which after hydrolysis and reduction, yields the four-carbon sugars (tetroses) D-erythrose and D-threose. acs.org Using the benzyloxy-protected version allows chemists to perform these transformations while ensuring the stereochemical integrity and selective reactivity of the C2 position for further synthetic elaborations.

The construction of large macrocyclic systems, particularly macrolactones with multiple stereocenters, often employs a convergent strategy where complex fragments are synthesized independently before being joined and cyclized. This compound is an ideal starting material for several such fragments. The total synthesis of the antitumour macrolide rhizoxin (B1680598) D and the antibiotic lankacidin C, for example, involves the coupling of large, stereochemically rich subunits. nih.govnih.govgoogle.com The synthesis of these fragments frequently begins with chiral pool materials, such as simple sugars, for which this compound is a primary example. For instance, the synthesis of the C3-C19 segment of the marine-derived macrolide phorboxazole B has been successfully developed, showcasing the assembly of polyhydroxylated fragments that form the core of the macrocycle. nih.gov

Non-canonical amino acids are crucial components of many pharmaceutical agents and are used to create peptidomimetics with enhanced stability and novel functions. nih.govresearchgate.netnih.gov this compound serves as a precursor for the synthesis of important β-amino aldehydes and complex amino acids. A prominent example is the synthesis of statine (B554654) (4-amino-3-hydroxy-6-methylheptanoic acid), a novel amino acid found in the potent protease inhibitor pepstatin. documentsdelivered.com The stereocontrolled synthesis of all four stereoisomers of statine has been accomplished, highlighting the importance of such building blocks in medicinal chemistry. documentsdelivered.com Syntheses of statine and its analogs often proceed via intermediates derived from chiral aldehydes like protected glyceraldehyde, demonstrating the utility of this compound in this field.

Construction of Enantiomerically Pure Fine Chemicals and Pharmaceutical Intermediates

Beyond natural products, this compound and its parent compound are pivotal in synthesizing a variety of enantiomerically pure fine chemicals and key intermediates for the pharmaceutical industry.

A recent and significant application is in the development of novel anti-heart failure agents inspired by SGLT2 inhibitors like empagliflozin. Researchers have designed and synthesized a series of glyceraldehyde derivatives to create compounds with potent anti-heart failure activity, independent of glucose-lowering effects. In one such study, a key synthetic step involved the reaction of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (a protected form of glyceraldehyde) with an organolithium reagent to build the core of the new chemical entity. The resulting intermediates were then further elaborated into a series of final compounds evaluated for their biological activity. This work underscores how the glyceraldehyde scaffold, for which this compound is a key representative, is being used to generate new pharmaceutical candidates with novel mechanisms of action.

| Compound ID | Description | Synthetic Role of Glyceraldehyde Moiety | Reference |

|---|---|---|---|

| Compound 12 | A novel glyceraldehyde derivative with superior cardiomyocyte protective effects and no in vivo glucose-lowering effect. | Serves as the core chiral scaffold, installed via nucleophilic addition of a protected glyceraldehyde to an aryl lithium species. | nih.gov |

| Intermediate 1c | An intermediate alcohol formed from the reaction of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde and a lithiated aryl species. | Represents the direct incorporation of the C3 chiral glyceraldehyde unit. | nih.gov |

| Intermediate 1e | A key ketone intermediate derived from the oxidation of compound 1c, used as a starting point for further derivatization. | The ketone functionality, adjacent to the chiral benzyloxy-substituted carbon, allows for the introduction of diverse substituents. | nih.gov |

Development and Application of Chiral Catalysts and Ligands in Asymmetric Transformations

The utility of this compound extends to the field of asymmetric catalysis itself, where it can serve as a precursor for the synthesis of chiral ligands. Many of the most effective chiral ligands used in transition-metal-catalyzed reactions are derived from readily available chiral amino alcohols.

A prominent class of such ligands are the C2-symmetric bis(oxazolines) (BOX) and their pyridine-containing counterparts (PyBox). capes.gov.brresearchgate.net These ligands are synthesized by condensing a dicarboxylic acid derivative with a chiral amino alcohol. capes.gov.br Chiral amino alcohols derived from L-serine are common precursors for these ligands. capes.gov.brescholarship.org Given the close structural relationship between this compound and protected serine, it represents a valuable building block in this family. These bis(oxazoline) ligands, when complexed with metals like copper, palladium, or iridium, are highly effective catalysts for a wide range of enantioselective transformations. capes.gov.brnih.gov

| Ligand Type | Precursor Type | Metal | Application in Asymmetric Catalysis | Reference |

|---|---|---|---|---|

| Bis(oxazoline) (BOX) | Chiral 1,2-amino alcohols (e.g., from L-serine) | Copper(I) | Intramolecular cyclopropanation | capes.gov.br |

| Bis(oxazoline) (BOX) | Chiral 1,2-amino alcohols | Palladium(II) | Allylic alkylation | escholarship.org |

| N,P-Ligated Iridium Complex | Chiral oxazoline-phosphine ligands | Iridium(I) | Asymmetric hydrogenation of cyclic ene-carbamates | nih.gov |

| Pyridine Bis(oxazoline) (PyBox) | Chiral amino alcohols | Various | General C2-symmetric chelators for various transformations | researchgate.net |

Mechanistic Studies and Principles of Stereochemical Control

Chelation-Controlled Asymmetric Induction: 1,2- and 1,3-Asymmetric Induction in Chiral Aldehydes

In reactions of chiral α-alkoxy aldehydes such as (S)-2-(benzyloxy)-3-hydroxypropanal, the stereochemical course can often be steered by chelation control. oup.comcapes.gov.br This strategy involves the use of Lewis acidic reagents that can form a rigid, cyclic intermediate by coordinating to both the carbonyl oxygen and the oxygen of the adjacent benzyloxy group. oup.comnih.gov This chelation effectively locks the conformation of the aldehyde, leading to a highly organized transition state.

The formation of this chelate restricts the possible trajectories of nucleophilic attack to the less sterically hindered face of the carbonyl group. capes.gov.bruwindsor.ca For α-alkoxy aldehydes, this typically leads to the formation of the syn diastereomer, a phenomenon known as 1,2-asymmetric induction. nih.gov The benzyloxy group, being a relatively small protecting group, favors the formation of this Cram-chelate model. nih.govnih.gov The strength of this chelation and the resulting stereoselectivity can be influenced by the choice of the Lewis acid. libretexts.org

While 1,2-induction is prominent in α-alkoxy aldehydes, 1,3-asymmetric induction becomes relevant in reactions of β-alkoxy aldehydes. oup.comwikipedia.org In this case, a six-membered chelate can be formed, leading to the preferential formation of the anti-adduct. wikipedia.org

Transition State Models for Stereoselectivity (e.g., Felkin-Anh, Cram Chelation)

The stereochemical outcome of nucleophilic additions to chiral aldehydes like this compound can be rationalized using established transition state models, primarily the Felkin-Anh and Cram chelation models. nih.govwikipedia.org

The Cram Chelation Model is particularly relevant when a chelating group, such as the benzyloxy group in this compound, is present at the α-position. nih.govlibretexts.org This model presupposes the formation of a five-membered ring intermediate where a Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the benzyloxy group. nih.govuvic.ca This rigidifies the transition state, and the nucleophile preferentially attacks from the side of the smallest substituent (in this case, the hydrogen atom), leading to the syn product. uwindsor.calibretexts.org

The Felkin-Anh Model , on the other hand, is generally applied when non-chelating conditions are present or when the α-substituent is not a good chelating group. libretexts.orgwikipedia.org This model predicts the stereochemical outcome by considering the steric hindrance around the carbonyl group. The largest substituent at the α-carbon orients itself perpendicular to the carbonyl bond to minimize steric interactions. uwindsor.cayoutube.com The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the largest group and over the smallest substituent. uwindsor.calibretexts.org In cases where the α-substituent is an electronegative atom like oxygen, the polar Felkin-Anh model suggests that this group can act as the "large" group due to electronic effects, influencing the trajectory of the incoming nucleophile. wikipedia.orgyoutube.com

The choice between a chelation-controlled pathway (Cram) and a non-chelation pathway (Felkin-Anh) is highly dependent on the reaction conditions, particularly the nature of the Lewis acid and the protecting group on the α-oxygen. nih.govnih.gov

Diastereotopic Selectivity and Substrate-Controlled Induction in New Stereogenic Center Formation

The inherent chirality of this compound plays a crucial role in directing the formation of a new stereogenic center during a chemical reaction. This phenomenon, known as substrate-controlled induction, relies on the existing stereocenter to influence the stereochemical outcome at a new center. nih.govethz.ch

The two faces of the aldehyde's carbonyl group are diastereotopic, meaning they are chemically non-equivalent due to the presence of the adjacent chiral center. A nucleophile approaching the carbonyl will "see" two different steric and electronic environments. The selective attack at one of these diastereotopic faces leads to the preferential formation of one diastereomer over the other.

The principle of self-regeneration of stereocenters (SRS) provides a framework for understanding how an existing stereocenter can be used to create a new one with high diastereoselectivity. ethz.ch In the context of this compound, the initial stereocenter at C2 dictates the facial selectivity of the nucleophilic attack on the C1 carbonyl. This substrate-controlled induction is a powerful tool in asymmetric synthesis, allowing for the construction of complex molecules with multiple stereocenters in a predictable manner. ethz.ch The efficiency of this diastereotopic selection is highly dependent on the transition state models discussed previously (Cram chelation vs. Felkin-Anh), which are in turn influenced by reaction conditions. nih.govlibretexts.org

Enantioface Differentiation in Biocatalytic Reactions and Enzyme Active Site Interactions

Biocatalysis offers a powerful and highly selective alternative for transformations involving this compound. nih.gov Enzymes, with their precisely defined three-dimensional active sites, can exhibit exceptional enantioface differentiation, leading to the formation of a single enantiomer or diastereomer. nih.govmdpi.com

In the context of this compound, enzymes such as oxidoreductases or lyases can catalyze reactions at the aldehyde or hydroxyl functional groups. The substrate binds within the enzyme's active site in a specific orientation, dictated by a network of interactions including hydrogen bonding, hydrophobic interactions, and steric fit. This precise positioning exposes only one of the two enantiofaces of the carbonyl group to the enzyme's catalytic machinery or to a co-substrate.

For example, in an enzyme-catalyzed reduction of the aldehyde, the hydride source (e.g., from NADH or NADPH) will be delivered to a specific face of the carbonyl, resulting in the formation of a chiral alcohol with high enantiomeric excess. Similarly, in an oxidation reaction, the enzyme would selectively abstract a proton from one of the enantiotopic positions.

The benzyloxy group of the substrate plays a significant role in the binding and orientation within the active site. The stereochemistry of the final product is therefore a direct consequence of the intricate molecular recognition between the chiral substrate and the chiral environment of the enzyme's active site. This high degree of control makes biocatalysis an attractive method for the synthesis of enantiomerically pure compounds. nih.govgoogle.com

Mechanistic Insights from Computational and Kinetic Investigations

Computational and kinetic studies provide valuable, in-depth understanding of the reaction mechanisms and the origins of stereoselectivity in reactions of this compound. semanticscholar.org These investigations complement experimental findings by offering a molecular-level picture of the transition states and reaction pathways.

Computational Studies: Theoretical calculations, such as density functional theory (DFT), can be employed to model the transition state structures for both the chelation-controlled and non-chelation pathways. escholarship.org By calculating the relative energies of these transition states, it is possible to predict which pathway is more favorable under a given set of conditions and thus predict the major diastereomer. These models can also elucidate the role of the Lewis acid by explicitly including it in the calculations and examining its coordination to the substrate. Furthermore, computational methods can shed light on the nature of orbital interactions, such as the stabilizing overlap between the forming carbon-nucleophile bond and the antibonding orbital of the adjacent carbon-oxygen bond, as proposed in the Felkin-Anh model. libretexts.orgyoutube.com

Kinetic Investigations: Kinetic studies can provide experimental evidence to support proposed mechanisms. For example, a significant rate enhancement in the presence of a chelating Lewis acid compared to a non-chelating one would support a chelation-controlled mechanism. nih.gov By measuring reaction rates under various conditions (e.g., different concentrations of reactants, Lewis acids, or additives), it is possible to determine the order of the reaction with respect to each component, providing insights into the composition of the rate-determining transition state. Kinetic resolution studies using enzymes can also provide quantitative data on the enantioselectivity and efficiency of biocatalytic transformations. nih.gov

Together, computational and kinetic investigations offer a powerful synergistic approach to unraveling the complex mechanistic details that govern the stereochemical outcome of reactions involving this compound. ethz.chescholarship.org

Analytical Methodologies for Stereochemical Elucidation and Product Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment and Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (S)-2-(Benzyloxy)-3-hydroxypropanal, providing detailed information about the chemical environment of each atom and their connectivity.

One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular structure. The chemical shifts (δ) in these spectra are indicative of the electronic environment of the nuclei, while coupling constants (J) reveal information about the connectivity and spatial relationship between adjacent atoms. organicchemistrydata.orglibretexts.org

The analysis of ¹H NMR spectra allows for the assignment of protons in the molecule. For instance, the protons of the benzyl (B1604629) group typically appear in the aromatic region, while the protons of the propanal backbone resonate at different chemical shifts depending on their proximity to the hydroxyl, benzyloxy, and aldehyde functional groups. organicchemistrydata.orgrsc.org The coupling constants between these protons can help to deduce the conformation of the molecule. libretexts.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Coupling Constants (Hz) |

|---|---|---|---|

| Aldehyde H | ~9.7 | ~204 | J ≈ 1-3 Hz |

| CH(OBn) | ~3.8-4.2 | ~80-85 | - |

| CH₂OH | ~3.6-3.9 | ~63-68 | - |

| CH₂ (Benzyl) | ~4.5-4.8 | ~72-74 | - |

| Aromatic H | ~7.2-7.4 | ~127-138 | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are powerful for unambiguously assigning signals and determining the stereochemistry of the molecule. researchgate.netprinceton.edusdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space interactions between protons that are close to each other, which is crucial for determining the relative stereochemistry of the chiral centers. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. sdsu.edunih.gov

These 2D NMR experiments, when used in combination, provide a comprehensive picture of the molecular structure and stereochemistry of this compound. nih.gov

Chiral Chromatography (e.g., Chiral HPLC, Chiral GC) for Enantiomeric Purity Assessment

Chiral chromatography is a primary method for determining the enantiomeric purity of this compound. sigmaaldrich.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. bgb-analytik.comymcamerica.com

High-Performance Liquid Chromatography (HPLC) with a chiral column is commonly employed. nih.govnih.govnih.gov The choice of the chiral stationary phase and the mobile phase is critical for achieving good resolution between the enantiomers. sigmaaldrich.comchromatographyonline.com By comparing the peak areas of the two enantiomers, the enantiomeric excess (e.e.) of the sample can be accurately determined. registech.com Gas Chromatography (GC) with a chiral column can also be used for this purpose, particularly for more volatile derivatives of the compound.

Table 2: Common Chiral Stationary Phases for Enantiomeric Separation

| Stationary Phase Type | Examples |

|---|---|

| Polysaccharide-based | Cellulose and amylose (B160209) derivatives (e.g., Chiralpak AD, Chiralcel OD) |

| Protein-based | α₁-acid glycoprotein (B1211001) (AGP), Cellobiohydrolase (CBH) |

| Cyclodextrin-based | Native and derivatized β- and γ-cyclodextrins |

Optical Rotation Measurements for Stereochemical Confirmation and Enantiomeric Excess Estimation

Optical rotation is a fundamental property of chiral molecules. A solution of an enantiomerically pure compound will rotate the plane of polarized light. anton-paar.com The specific rotation, [α], is a characteristic physical constant for a given compound under specific conditions (temperature, wavelength, solvent, and concentration). anton-paar.com

For this compound, measuring the optical rotation can confirm the presence of a single enantiomer and can be used to estimate the enantiomeric excess of a mixture. masterorganicchemistry.comlibretexts.org By comparing the measured optical rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric purity can be calculated. masterorganicchemistry.comlibretexts.org The sign of the rotation (+ or -) indicates which enantiomer is in excess.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound. nih.govmdpi.com By providing the exact mass with high accuracy, HRMS allows for the unambiguous determination of the elemental composition of the molecule, which serves as a crucial confirmation of its identity. mdpi.com This technique can also be used to analyze fragment ions, providing further structural information.

X-ray Crystallography for Definitive Absolute Stereochemical Assignment

X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule. numberanalytics.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uni-muenster.de The analysis of the diffraction data provides a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms. soton.ac.ukst-andrews.ac.uk This allows for the unambiguous assignment of the absolute configuration (R or S) at each stereocenter. While obtaining a suitable crystal for X-ray analysis can be challenging, it provides the most definitive proof of the compound's stereochemistry. nih.govsoton.ac.uk

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural characterization of this compound. This method provides definitive evidence for the presence of key functional groups by identifying their characteristic vibrational frequencies upon absorption of infrared radiation. The FT-IR spectrum of this compound is defined by the unique combination of its hydroxyl, aldehyde, and benzyloxy ether moieties.

Detailed analysis of the spectrum allows for the confirmation of the compound's successful synthesis and purification by verifying the presence of expected functional groups and the absence of impurities from starting materials or side-products. The primary regions of interest in the spectrum correspond to the stretching and bending vibrations of its constituent bonds.

Key Spectral Features:

O-H Stretching: A prominent and typically broad absorption band is expected in the region of 3600-3200 cm⁻¹. nist.gov This band is characteristic of the stretching vibration of the primary hydroxyl (-OH) group. The broad nature of this peak is a direct consequence of intermolecular hydrogen bonding between molecules in the sample.

C-H Stretching (Aromatic and Aliphatic): The spectrum will exhibit distinct C-H stretching vibrations. Weak to medium intensity bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H bonds within the benzene (B151609) ring of the benzyloxy group. nist.gov Conversely, absorptions found just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) correspond to the stretching of the sp³-hybridized C-H bonds in the propanal backbone. arxiv.org

C-H Stretching (Aldehyde): One of the most diagnostic sets of peaks for this compound is that of the aldehydic C-H stretch. Aldehydes characteristically display two medium-intensity bands, one near 2860-2800 cm⁻¹ and another, often more distinct, peak near 2760-2700 cm⁻¹. researchgate.netspectrabase.com The presence of this latter peak is strong evidence for the aldehyde functionality and is crucial for distinguishing it from a ketone. spectrabase.com In some cases, Fermi resonance can occur between the C-H stretching fundamental and the first overtone of the C-H bending vibration, resulting in two distinct peaks in this region. nih.gov

C=O Stretching (Aldehyde): A very strong and sharp absorption peak is anticipated in the range of 1740-1720 cm⁻¹. researchgate.net This intense band is due to the carbonyl (C=O) stretching vibration of the saturated aldehyde group. Its high intensity is a result of the large change in dipole moment during the vibration. The precise position can confirm the saturated nature of the aldehyde, as conjugation with a double bond or aromatic ring would lower the frequency to near 1705 cm⁻¹. researchgate.netspectrabase.com

C=C Stretching (Aromatic): The presence of the benzene ring is further confirmed by a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. nist.gov Typically, two or more distinct bands can be observed, which arise from the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretching (Ether and Alcohol): The spectrum will contain strong C-O stretching vibrations within the fingerprint region (below 1400 cm⁻¹). The C-O stretch of the primary alcohol is typically found around 1050 cm⁻¹, while the aryl-alkyl ether linkage of the benzyloxy group will also produce a characteristic strong band, usually in the 1150-1000 cm⁻¹ range. conicet.gov.ar

The combination of these specific absorption bands provides a unique spectral fingerprint for this compound, enabling its unambiguous identification and characterization in research and synthesis.

Table of Predicted FT-IR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3600–3200 | Alcohol (-OH) | O-H Stretch (H-bonded) | Strong, Broad |

| 3100–3000 | Aromatic | C-H Stretch | Medium to Weak |

| 2960–2850 | Aliphatic | C-H Stretch | Medium |

| 2860–2800 & 2760-2700 | Aldehyde (-CHO) | C-H Stretch | Medium |

| 1740–1720 | Aldehyde (-CHO) | C=O Stretch | Strong, Sharp |

| 1600–1450 | Aromatic | C=C Stretch | Medium to Weak |

| 1150–1000 | Ether (Ar-O-CH₂) | C-O Stretch | Strong |

| ~1050 | Alcohol (Primary) | C-O Stretch | Strong |

Future Research Directions and Emerging Trends

Development of Novel, More Efficient, and Sustainable Stereoselective Synthetic Methodologies

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries necessitates the development of synthetic methods that are not only efficient and selective but also environmentally benign. numberanalytics.comnih.gov Future research concerning (S)-2-(Benzyloxy)-3-hydroxypropanal is increasingly focused on green and sustainable chemistry principles. numberanalytics.comnih.gov This involves moving away from stoichiometric chiral auxiliaries and expensive metal catalysts toward more sustainable catalytic systems.

One promising area is the use of biocatalysts, such as enzymes from readily available natural sources like Daucus carota (carrot). nih.gov These systems can offer high enantioselectivity under mild, environmentally friendly conditions. nih.gov While often used for the reduction of ketones to chiral alcohols, the principles of bioreduction are being explored for their applicability to the synthesis of chiral aldehydes, potentially through reversible oxidation reactions or by designing pathways that start from different precursors. nih.govnih.gov The goal is to create processes that minimize waste, avoid toxic reagents, and utilize renewable resources. numberanalytics.com

Key objectives for future sustainable syntheses include:

Catalyst Efficiency: Developing catalysts (both chemical and biological) that are highly active at low loadings.

Atom Economy: Designing reaction pathways that maximize the incorporation of starting material atoms into the final product.

Renewable Feedstocks: Investigating starting materials derived from renewable biomass to replace petroleum-based precursors.

Benign Solvents: Replacing hazardous organic solvents with water or other environmentally friendly alternatives.

Exploration of New Biocatalytic Systems and Engineering for Enhanced Selectivity and Efficiency

Biocatalysis is rapidly emerging as a powerful tool for green and highly selective organic synthesis. nih.gov For chiral aldehydes like this compound, future research is centered on discovering and engineering enzymes with tailored properties. While direct enzymatic synthesis of this specific aldehyde is an area for development, extensive work on related transformations highlights the potential. For instance, novel strains of microorganisms, such as Rhodococcus sp., have been identified as effective biocatalysts for producing chiral precursors with related structural motifs. nih.gov

Enzyme engineering and directed evolution are at the forefront of this trend. iiserpune.ac.inrsc.orgnih.gov By modifying the active sites of enzymes like dehydrogenases, transaminases, and imine reductases, scientists can enhance their substrate specificity, activity, and stereoselectivity for non-natural substrates. iiserpune.ac.innih.gov This allows for the creation of biocatalytic systems that can perform desired transformations with near-perfect control. For example, engineered amine dehydrogenases can catalyze the reductive amination of aldehydes to produce chiral amines, a key transformation for diversifying the use of this compound as a starting material. nih.gov

Future research in biocatalysis for chiral aldehyde synthesis will likely focus on:

Metagenomic Screening: Mining genetic information from diverse environmental samples to discover novel enzymes with unique catalytic capabilities. iiserpune.ac.in

Protein Engineering: Utilizing rational design and directed evolution to create enzymes that can efficiently synthesize or transform specific chiral aldehydes with high enantiomeric purity. rsc.orgnih.gov

Immobilization and Stabilization: Developing robust methods for immobilizing enzymes, potentially using ionic liquids, to enhance their stability, reusability, and suitability for industrial-scale continuous flow processes. nih.gov

Advancements in Asymmetric Catalysis for Transformations Involving Chiral Aldehydes

Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules by providing a metal-free alternative to traditional methods. rsc.orgyoutube.com Chiral aldehydes are central to this field, both as substrates and, in some cases, as catalysts themselves. rsc.orgnih.gov Future research will continue to push the boundaries of what is possible in the asymmetric transformation of aldehydes like this compound.

A key area of development is the design of novel chiral amine catalysts, such as derivatives of proline and BINOL, which can activate aldehydes through the formation of enamine or iminium ion intermediates. youtube.comnih.govnih.gov This activation strategy enables a wide range of enantioselective α-functionalization reactions, including alkylations, aminations, and additions to nitroalkenes. acs.orgnih.govnih.govcapes.gov.br These methods provide direct access to complex, α-functionalized chiral aldehydes and their derivatives with high levels of stereocontrol. nih.govmdpi.com

Emerging trends in asymmetric catalysis for chiral aldehydes are summarized in the table below.

| Catalytic Strategy | Description | Potential Application for this compound |

| Organocatalysis | Utilizes small, chiral organic molecules (e.g., proline derivatives, chiral secondary amines) to catalyze reactions. youtube.com | Direct α-functionalization (e.g., amination, alkylation) to create new stereocenters adjacent to the aldehyde group. nih.gov |

| Chiral Aldehyde Catalysis | Employs a chiral aldehyde as the catalyst itself to activate primary amines for asymmetric transformations. nih.govacs.orgnih.gov | As a catalyst in reactions involving other simple amine substrates, leveraging its inherent chirality. |

| Dual Catalysis | Combines two different catalytic cycles (e.g., organocatalysis and transition metal catalysis) to enable novel transformations. chemrxiv.org | Asymmetric allylation or arylation reactions that are not possible with a single catalyst system. rsc.org |

| Photoredox Catalysis | Uses light-absorbing catalysts to generate radical intermediates, which can then be controlled by a chiral co-catalyst. chemrxiv.org | Enables the use of unactivated alkenes as pronucleophiles for the asymmetric allylation of the aldehyde. chemrxiv.org |